Enzymatic Potency: Icmt-IN-38 Exhibits 49‑Fold Higher Affinity for ICMT than Cysmethynil
Icmt-IN-38 (compound 42) demonstrates an ICMT IC₅₀ of 0.049 µM, representing a 49‑fold increase in enzymatic inhibitory potency compared to the widely used benchmark inhibitor cysmethynil, which exhibits an IC₅₀ of 2.4 µM [1]. Both values were derived from in vitro enzymatic assays using recombinant ICMT and [³H]-S‑adenosylmethionine as the methyl donor [1].
| Evidence Dimension | ICMT enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.049 µM |
| Comparator Or Baseline | Cysmethynil: 2.4 µM |
| Quantified Difference | 49‑fold lower IC₅₀ (more potent) |
| Conditions | Recombinant ICMT, [³H]-S‑adenosylmethionine methyl donor, in vitro |
Why This Matters
A 49‑fold lower IC₅₀ enables substantially lower compound concentrations in cellular and in vivo assays, reducing solvent toxicity and improving the likelihood of achieving target engagement.
- [1] Judd WR, et al. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
